molecular formula C19H16N2O B2936404 (Z)-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one CAS No. 881561-16-6

(Z)-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one

Cat. No.: B2936404
CAS No.: 881561-16-6
M. Wt: 288.35
InChI Key: XCFXJPRTWFSKJI-QINSGFPZSA-N
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Description

(Z)-3-(4-Methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is a synthetic derivative of the 2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one scaffold, a core structure first isolated from Castanea crenata (chestnut honey) . The (Z)-isomer’s 4-methylbenzylidene substituent introduces steric and electronic modifications that distinguish it from analogues with morpholine, diethylamino, or chlorinated side chains. Its synthesis typically involves condensation reactions between aldehydes and the quinazolinone core under acidic conditions .

Properties

IUPAC Name

(3Z)-3-[(4-methylphenyl)methylidene]-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c1-13-6-8-14(9-7-13)12-15-10-11-21-17-5-3-2-4-16(17)19(22)20-18(15)21/h2-9,12H,10-11H2,1H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFXJPRTWFSKJI-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2CCN3C2=NC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/CCN3C2=NC(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is a compound of interest due to its potential biological activities. This article examines its biological properties, focusing on its cytotoxicity, kinase inhibition, and other pharmacological effects based on diverse sources.

Chemical Structure

The compound belongs to the class of quinazolin derivatives, characterized by the presence of a pyrrolo[1,2-a]quinazolinone structure. Its molecular formula is C16H16N2OC_{16}H_{16}N_{2}O, and it features a 4-methylbenzylidene substituent which may influence its biological activity.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit various biological activities, including:

  • Anticancer activity
  • Antimicrobial properties
  • Inhibition of protein kinases

Cytotoxicity

A study evaluating quinazolin derivatives demonstrated that certain compounds exhibited significant cytotoxicity against various cancer cell lines. For instance, derivatives with specific substitutions showed IC50 values in the low micromolar range against breast cancer cell lines (MCF7) and ovarian cancer cell lines (A2780) .

Table 1: Cytotoxicity of Quinazolin Derivatives

Compound IDCell LineIC50 (µM)Reference
2iMCF70.173 ± 0.012
3iA27800.177 ± 0.032
2hMCF70.200 ± 0.015

Kinase Inhibition

The compound's structure suggests potential as an inhibitor of various tyrosine kinases. Quinazolin derivatives have been shown to inhibit cyclin-dependent kinase 2 (CDK2), HER2, EGFR, and VEGFR2 with varying efficacy.

Table 2: Kinase Inhibition Data

Compound IDKinase TargetIC50 (µM)Type of Inhibition
2iCDK20.173 ± 0.012Non-competitive type-II
3iHER20.079 ± 0.015Non-competitive type-II
3gEGFRSimilar to control (Lapatinib)Competitive type-I

Antimicrobial Activity

The antimicrobial properties of related quinazolin derivatives have been explored extensively. Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 3: Antimicrobial Activity

Compound IDMicroorganismActivityReference
Quinazolin AS. aureusEffective
Quinazolin BE. coliModerate
Quinazolin CC. albicansStrong

Case Studies

Recent research highlighted the synthesis and evaluation of quinazolin derivatives for their anticancer properties. For example, a study reported that specific structural modifications enhanced the cytotoxic effects against breast cancer cell lines while maintaining low toxicity in normal cells .

Comparison with Similar Compounds

Table 2: Bromodomain Binding Affinity

Compound PB1(5) KD (nM) SMARCA2B KD (nM) SMARCA4 KD (nM)
Lead compound 124 262 417
(Z)-4-Methylbenzylidene* N/A N/A N/A
Compound 25 ~124 ~262 ~417

*Predicted based on structural similarity.

Structure-Activity Relationships (SAR)

  • Substituent Bulk : Bulky groups (e.g., morpholine) improve selectivity by filling hydrophobic regions of the bromodomain.
  • Electron Effects : Electron-withdrawing groups (e.g., Cl in compound 25) may enhance binding via dipole interactions .
  • Stereochemistry : E-isomers dominate in reported syntheses; the Z-configuration in the target compound could perturb binding kinetics due to steric hindrance .

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